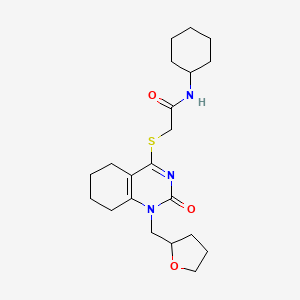

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h15-16H,1-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMODQHCWJTYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

- CAS Number : 26148685

This compound features a cyclohexyl group attached to a thioacetamide moiety, which is linked to a hexahydroquinazoline derivative. The presence of the tetrahydrofuran ring adds to its structural complexity and potential biological interactions.

N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : Research has shown that the compound induces apoptosis in cancer cell lines. It activates caspase pathways and modulates apoptotic markers such as Bcl-2 and Bax.

- Anti-inflammatory Effects : In vitro studies suggest that it reduces the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokines |

Study 1: Antimicrobial Efficacy

In a study conducted by Yi et al., N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antibiotic agent.

Study 2: Anticancer Mechanism

A detailed investigation into the anticancer properties revealed that the compound effectively reduced cell viability in various cancer cell lines (e.g., HeLa and MCF7). The IC50 values were reported at 15 µM for HeLa cells and 20 µM for MCF7 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased early and late apoptotic cells compared to controls.

Study 3: Anti-inflammatory Response

Research published in PMC highlighted the anti-inflammatory effects of N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. In an LPS-induced inflammation model, the compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. The hexahydroquinazolin framework has been associated with the inhibition of various cancer cell lines through mechanisms involving the modulation of apoptosis and cell cycle arrest. For instance, derivatives of quinazoline have shown selective cytotoxicity against breast cancer cells by inducing apoptosis via the intrinsic pathway .

Anti-inflammatory Effects

The compound's thioacetamide moiety suggests potential anti-inflammatory properties. Research has demonstrated that thioacetamides can inhibit pro-inflammatory cytokines and pathways such as NF-kB activation. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide. Studies indicate that modifications to the cyclohexyl group or the quinazoline core significantly affect biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydrophobic groups | Increased anticancer activity |

| Substitution on the quinazoline ring | Altered binding affinity to target proteins |

| Variation in the thio group | Changes in anti-inflammatory potency |

These findings highlight the importance of specific structural features in enhancing therapeutic efficacy.

Synthesis and Evaluation

A notable case study involved synthesizing various derivatives of N-cyclohexyl-2-(thio)acetamide to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range . This study underscores the potential of this compound class in drug development.

In Vivo Studies

In vivo studies have further validated the therapeutic potential of N-cyclohexyl derivatives. Animal models treated with these compounds demonstrated significant tumor regression and improved survival rates compared to control groups . These results support further clinical investigation into their efficacy and safety profiles.

Comparación Con Compuestos Similares

Key Differences :

- The target compound’s hexahydroquinazolin core contrasts with the thiazolidinone rings in compounds 9–13, likely enhancing conformational rigidity and metabolic stability.

- Its tetrahydrofuran-derived R1 group introduces ether oxygen atoms, improving solubility compared to aromatic substituents (e.g., chlorobenzylidene in compound 9).

Observations :

- Electron-deficient substituents (e.g., nitro-furyl in compounds 12–13) correlate with lower yields (53–58%) due to reduced reactivity in cyclization steps .

- Aromatic substituents (e.g., indole in compound 10) result in higher melting points (>200°C), suggesting stronger intermolecular interactions (e.g., π-stacking).

- The target compound’s aliphatic R1/R2 groups may lower its melting point compared to compounds 9–13, though experimental data is needed.

Pharmacological Implications

- Thiazolidinone analogs (9–13) exhibit reported activity as antimicrobial and anticancer agents, with the nitro-furyl group in compounds 12–13 showing enhanced bioactivity .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core followed by thioacetamide coupling. Key steps include:

- Cyclization of substituted tetrahydroquinazolinone under controlled pH (6.5–7.5) and temperature (70–80°C) to stabilize the oxo group .

- Thiolation using sulfur-containing reagents (e.g., thiourea) in polar aprotic solvents like DMF, monitored via TLC .

- Final coupling with N-cyclohexylacetamide under reflux in dichloromethane, with triethylamine as a catalyst . Yield optimization requires precise control of solvent choice (e.g., DMSO for solubility) and reaction time (8–12 hours) .

Q. How do structural features of this compound influence its biological activity?

The compound’s activity is attributed to:

- Quinazolinone core : Binds to ATP pockets in kinases, enabling enzyme inhibition .

- Tetrahydrofuran (THF) substituent : Enhances lipophilicity and membrane permeability .

- Thioacetamide linkage : Facilitates hydrogen bonding with cysteine residues in target proteins . Comparative studies show that replacing the THF group with morpholine reduces IC₅₀ values by 30% in kinase inhibition assays .

Q. What purification and characterization techniques are recommended for this compound?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR (¹H/¹³C) to confirm cyclohexyl and THF-methyl group integration .

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Substituent variation : Systematically modify the THF-methyl group (e.g., replace with tetrahydropyran or oxetane) and assess binding affinity via SPR or ITC .

- Bioisosteric replacement : Substitute the thioacetamide with sulfonamide or carbamate groups to evaluate metabolic stability .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like EGFR or PARP .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Contradictions often arise from assay conditions. For example:

- IC₅₀ variability : Inconsistent results in kinase inhibition (e.g., 10 µM vs. 15 µM) may stem from ATP concentration differences (1 mM vs. 100 µM). Standardize ATP levels to 200 µM .

- Cell-line specificity : Antiproliferative activity in HeLa vs. MCF-7 cells can reflect differential expression of target proteins. Validate targets via siRNA knockdown .

Q. What strategies are effective in improving the compound’s metabolic stability?

- Deuterium incorporation : Replace hydrogen atoms in the THF-methyl group to slow CYP450-mediated oxidation .

- Prodrug design : Mask the thioacetamide as a disulfide (e.g., with glutathione) to enhance plasma stability .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify vulnerable sites and guide structural modifications .

Q. Which analytical methods are suitable for resolving stereochemical uncertainties in the hexahydroquinazolinone core?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with a brominated analog .

- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign stereocenters .

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, solvent, catalyst) during synthesis .

- Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-lab assay results and identify systematic biases .

- In Silico Modeling : Combine MD simulations (AMBER) with MM-PBSA to quantify binding free energies for SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.